

# Pharmacological Profile of Echinochrome A: A Technical Guide

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## Compound of Interest

Compound Name: *Echinochrome A*

Cat. No.: *B3426292*

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## Introduction

**Echinochrome A** (Ech A), chemically known as 7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone, is a polyhydroxylated naphthoquinone pigment isolated from sea urchins.<sup>[1]</sup> <sup>[2]</sup> With a molecular weight of 266 g/mol, this dark red crystalline powder is practically insoluble in water but moderately soluble in ethanol.<sup>[1]</sup> For decades, **Echinochrome A** has been the subject of extensive scientific and clinical investigation due to its potent antioxidant and anti-inflammatory properties.<sup>[2][3]</sup> The active substance is utilized in the clinically approved drug Histochrome® for treating conditions like myocardial infarction and glaucoma.<sup>[4][5]</sup> This technical guide provides a comprehensive overview of the pharmacological profile of **Echinochrome A**, detailing its mechanisms of action, summarizing quantitative data from preclinical and clinical studies, and outlining key experimental methodologies.

## Physicochemical Properties

**Echinochrome A** is a dark red crystalline powder with a melting point of -219 to 221.5 °C.<sup>[1]</sup> It is moderately soluble in alcohol, very slightly soluble in chloroform, and practically insoluble in water.<sup>[1]</sup> Its lipophilicity and stability are notably influenced by pH conditions.<sup>[6]</sup>

## Pharmacodynamics: Mechanism of Action

**Echinochrome A** exerts its pharmacological effects through a multi-targeted approach, primarily centered around its potent antioxidant and anti-inflammatory activities. These actions

are attributed to its unique chemical structure, which allows it to scavenge reactive oxygen species (ROS), chelate metal ions, and modulate key signaling pathways.[\[1\]](#)

## Antioxidant Activity

The antioxidant properties of **Echinochrome A** are a cornerstone of its therapeutic potential. It functions through several mechanisms:

- ROS Scavenging: **Echinochrome A** directly scavenges free radicals, including superoxide and hydroxyl radicals.[\[7\]](#)[\[8\]](#)
- Inhibition of Lipid Peroxidation: It effectively inhibits lipid peroxidation, protecting cell membranes from oxidative damage.[\[1\]](#)[\[8\]](#)
- Metal Ion Chelation: The naphthazarin fragment in its structure allows for the chelation of metal ions like ferrous iron, preventing them from participating in Fenton reactions that generate ROS.[\[8\]](#)[\[9\]](#)
- Regulation of Cellular Redox Potential: **Echinochrome A** helps maintain the cellular redox balance.[\[9\]](#) In H9c2 cardiomyocytes, **Echinochrome A** at concentrations of 10 and 25  $\mu$ M demonstrated significant scavenging activity against hydrogen peroxide-induced ROS.[\[10\]](#)
- Enhancement of Antioxidant Enzyme Activity: In a rat model of sepsis, **Echinochrome A** administration significantly increased the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase, glutathione peroxidase, glutathione reductase, and glutathione-S-transferase.[\[1\]](#)

## Anti-inflammatory Effects

**Echinochrome A** demonstrates significant anti-inflammatory properties by modulating various signaling pathways and the production of inflammatory mediators.

- Inhibition of Pro-inflammatory Cytokines: **Echinochrome A** has been shown to suppress the levels of pro-inflammatory cytokines. For instance, in a rat model of lipopolysaccharide-induced uveitis, intravenous injection of **Echinochrome A** at doses of 0.1, 1, and 10 mg/kg resulted in a dose-dependent reduction of TNF- $\alpha$  levels in the intraocular fluid.[\[1\]](#) It also downregulates other pro-inflammatory cytokines such as IL-1 $\beta$ , IL-6, IL-8, and IFN- $\gamma$ .[\[4\]](#)[\[7\]](#)

- Modulation of Immune Cells: **Echinochrome A** can induce the generation of T-regulatory cells and M2 macrophages, which are anti-inflammatory, by inhibiting TNF- $\alpha$  and activating the anti-inflammatory cytokine IL-10.[1]
- NF- $\kappa$ B Pathway Inhibition: The anti-inflammatory effects of **Echinochrome A** are partly mediated through the inhibition of the NF- $\kappa$ B pathway, a key regulator of inflammation. This inhibition is linked to a decrease in ROS production in eye tissues.[1][7]
- Aryl Hydrocarbon Receptor (AhR) Agonism: **Echinochrome A** acts as an agonist for the aryl hydrocarbon receptor (AhR), which can shift the immune response and inhibit the NF- $\kappa$ B pathway.[7][11]

## Cardioprotective Effects

**Echinochrome A** exhibits robust cardioprotective effects, which have been demonstrated in various preclinical and clinical settings.

- Mitochondrial Protection: **Echinochrome A** protects mitochondrial function in cardiomyocytes. It attenuates mitochondrial damage and cell death induced by cardiotoxins by preserving the mitochondrial membrane potential and reducing ROS levels.[1][12] Co-treatment with 1 or 3  $\mu$ M **Echinochrome A** prevented the decrease in mitochondrial membrane potential and the increase in ROS levels in H9c2 cells exposed to cardiotoxic agents.[12]
- Modulation of MAPK Signaling: The cardioprotective effect of **Echinochrome A** is facilitated by the downregulation of the ERK/JNK and p38 MAP kinase cell death signaling pathways. [1][12]
- Enhancement of Mitochondrial Biogenesis: **Echinochrome A** enhances mitochondrial biogenesis and oxidative phosphorylation in cardiomyocytes. Treatment of H9c2 cells with 10  $\mu$ M **Echinochrome A** for 24 hours increased mitochondrial mass by 150%. [1][9] This is achieved by modulating the expression of mitochondrial biogenesis regulatory genes, including PGC-1 $\alpha$  and NRF-1.[13][14]
- Inhibition of SERCA2A: **Echinochrome A** can negatively regulate cardiac contractility by inhibiting SERCA2A activity, leading to a reduction in internal Ca $^{2+}$  stores.[15]

## Neuroprotective Effects

**Echinochrome A** has shown promise in protecting against neurological damage in models of stroke and neurodegenerative diseases.

- Reduction of Cerebral Edema: In animal models of hemorrhagic stroke, intraperitoneal injection of Histochrome (0.7 mg/kg) effectively reduced cerebral edema and alleviated neurological symptoms in rats.[1]
- Cell Survival Regulation: In a rat model of middle cerebral artery occlusion, **Echinochrome A** administered after reperfusion was shown to ameliorate physiological deterioration by protecting against cell death.[16]
- Acetylcholinesterase Inhibition: **Echinochrome A** has been found to inhibit acetylcholinesterase (AChE) in vitro in an irreversible and uncompetitive manner, suggesting potential therapeutic applications in conditions like Alzheimer's disease.[17][18]

## Quantitative Data Summary

The following tables summarize the quantitative data from various studies on **Echinochrome A**.

Table 1: In Vivo Anti-inflammatory Effects of **Echinochrome A**

Animal Model	Condition	Treatment	Dose	Outcome	Reference
Rats	Lipopolysaccharide-induced uveitis	Intravenous Echinochrome A	0.1, 1, 10 mg/kg	Dose-dependent reduction in TNF- $\alpha$ levels in intraocular fluid to 405.4, 276.0, and 225.7 pg/mL respectively, compared to 457.0 pg/mL in untreated rats.	<a href="#">[1]</a>
Mice	DNCB-induced atopic dermatitis-like lesions	Echinochrome A treatment	Not specified	Reduced transepidermal water loss, improved stratum corneum hydration, and suppressed expression of IFN- $\gamma$ , IL-4, and IL-13.	<a href="#">[19]</a>
Rats	Hemorrhagic stroke	Intraperitoneal Histochrome	0.7 mg/kg	Reduced cerebral edema.	<a href="#">[1]</a>

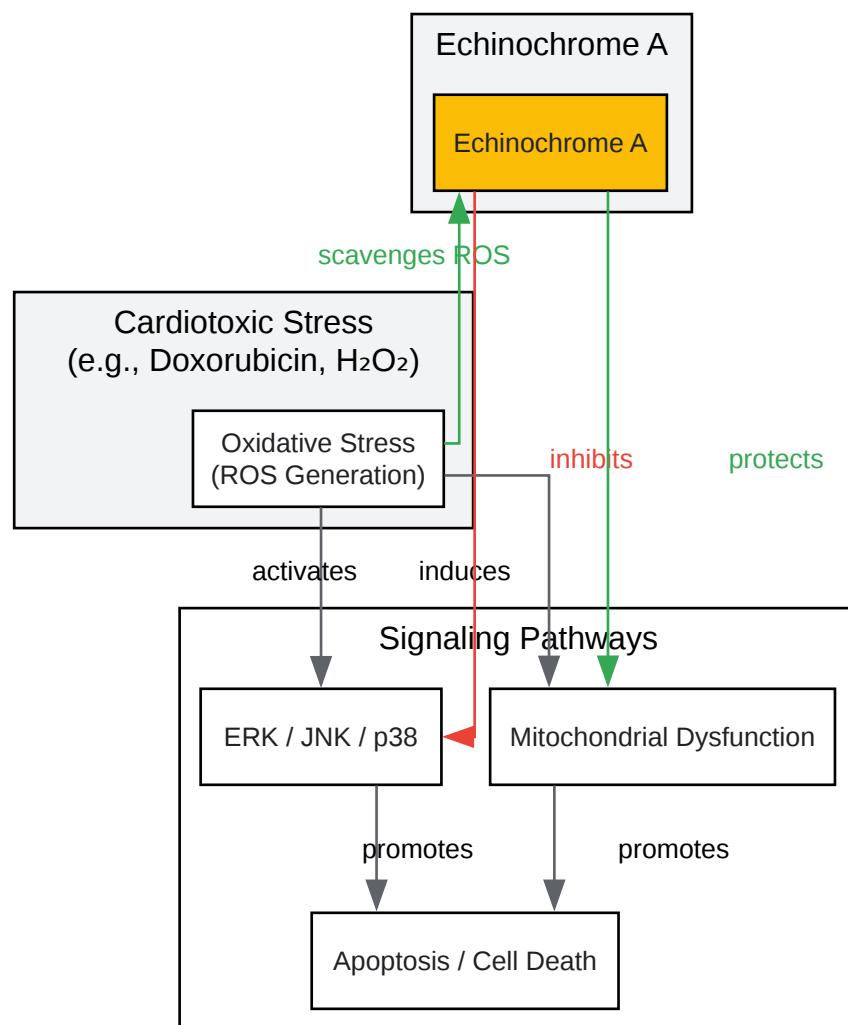
Table 2: In Vitro Cardioprotective and Mitochondrial Effects of **Echinochrome A**

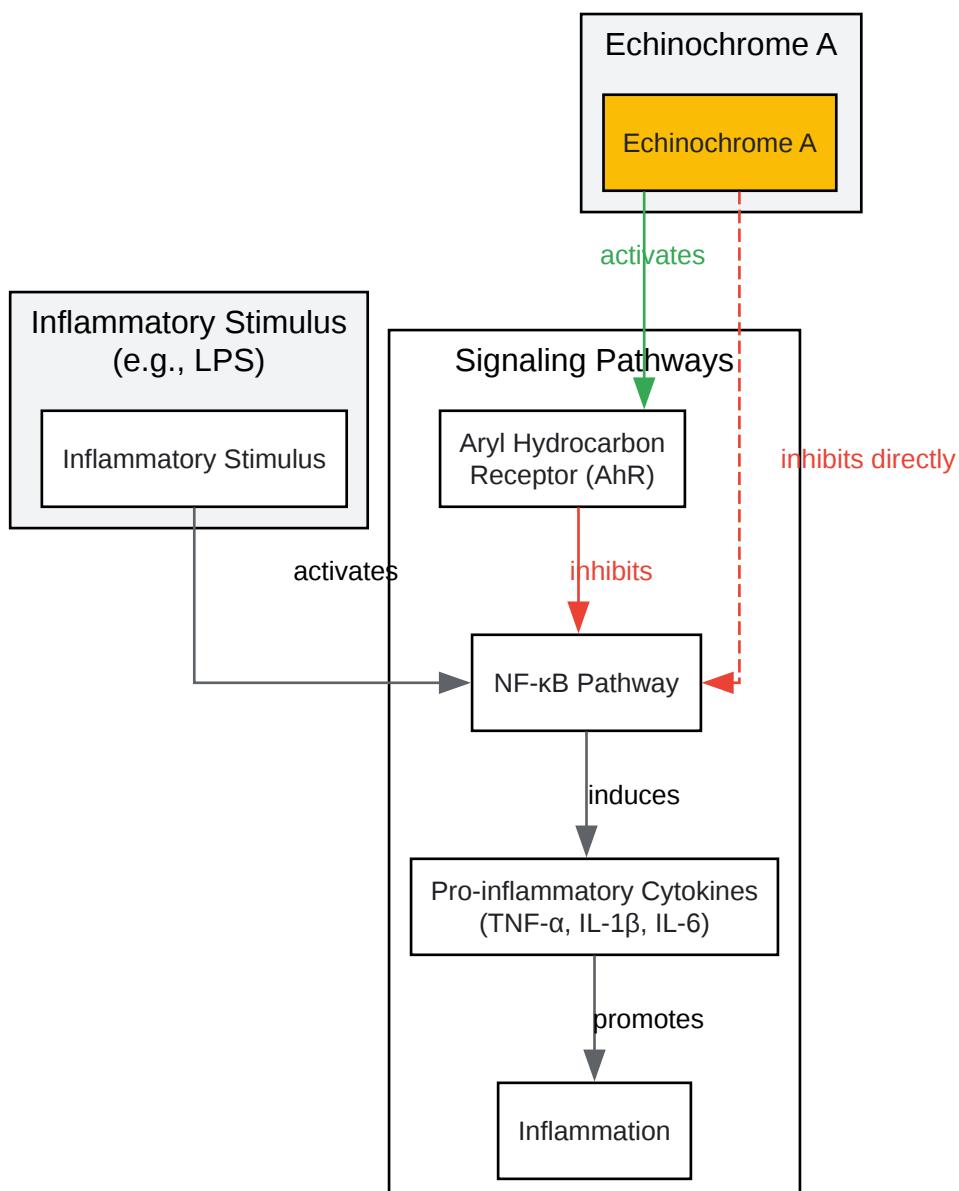
Cell Line	Condition/Toxin	Treatment	Concentration	Outcome	Reference
H9c2 cardiomyocytes	Cardiotoxin-induced stress (tBHP, SNP, Doxorubicin)	Co-treatment with Echinochrome A	1 or 3 $\mu$ M	Attenuated mitochondrial damage, preserved mitochondrial membrane potential, and reduced ROS levels.	[1][12]
H9c2 cardiomyocytes	Basal conditions	Echinochrome A	10 $\mu$ M (24h)	Increased mitochondrial mass by 150% and enhanced mitochondrial oxidative phosphorylation.	[1]
H9c2 cells	$H_2O_2$ -induced oxidative stress	Echinochrome A	10 and 25 $\mu$ M	Significant ROS scavenging activity.	[10]

## Signaling Pathways and Experimental Workflows

### Cardioprotective Signaling Pathway of Echinochrome A

**Echinochrome A** confers cardioprotection by modulating multiple signaling pathways, primarily by mitigating oxidative stress and inhibiting apoptosis.





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